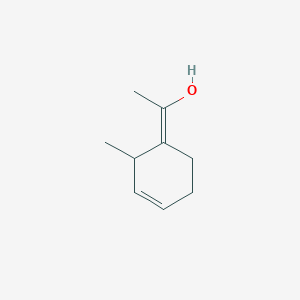

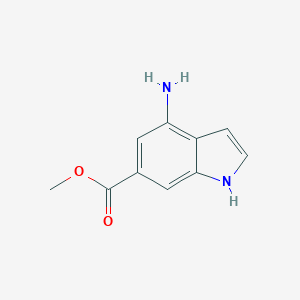

4-氨基-1H-吲哚-6-羧酸甲酯

描述

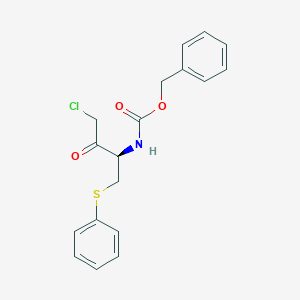

Methyl 4-amino-1H-indole-6-carboxylate (MAIC) is a small molecule that has been studied extensively for its potential applications in a wide range of scientific research. MAIC is a highly versatile compound that has been used in both biochemical and physiological studies. MAIC has been found to have various beneficial effects and can be used in various laboratory experiments.

科学研究应用

抗病毒活性

包括“4-氨基-1H-吲哚-6-羧酸甲酯”在内的吲哚衍生物已被发现具有抗病毒特性 . 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .

抗炎特性

据报道,吲哚衍生物具有抗炎活性 . 这表明“4-氨基-1H-吲哚-6-羧酸甲酯”有可能用于治疗炎症性疾病。

抗癌特性

吲哚衍生物已被发现具有抗癌特性 . 这表明“4-氨基-1H-吲哚-6-羧酸甲酯”有可能用于癌症治疗。

抗氧化特性

据报道,吲哚衍生物具有抗氧化活性 . 这表明“4-氨基-1H-吲哚-6-羧酸甲酯”有可能用作抗氧化剂。

抗菌特性

吲哚衍生物已被发现具有抗菌特性 . 这表明“4-氨基-1H-吲哚-6-羧酸甲酯”有可能用于治疗微生物感染。

肉毒杆菌神经毒素抑制剂

“4-氨基-1H-吲哚-6-羧酸甲酯”已被用作制备肉毒杆菌神经毒素抑制剂的反应物 .

ITK 抑制剂

“4-氨基-1H-吲哚-6-羧酸甲酯”已被用作制备白介素-2 诱导的 T 细胞激酶 (ITK) 抑制剂的反应物 .

CB2 大麻素受体配体

安全和危害

While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

未来方向

作用机制

Target of Action

Methyl 4-amino-1H-indole-6-carboxylate, also known as Methyl 4-amino-6-indolecarboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-amino-1H-indole-6-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could have a broad range of effects at the molecular and cellular levels.

属性

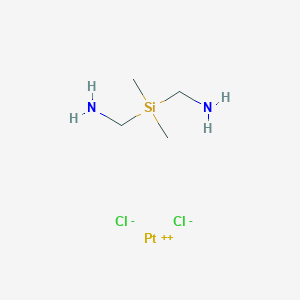

IUPAC Name |

methyl 4-amino-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJHJRWIVNSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557891 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121561-15-7 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

silyl](/img/structure/B55129.png)

![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)